ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate
Description
Table 1: Molecular Formula Breakdown
| Component | Formula Segment | Contribution to Molecular Weight |
|---|---|---|
| Pyrazole core | C₃H₃N₂ | 67.07 g/mol |
| Phenyl group | C₆H₅ | 77.11 g/mol |
| Diethoxymethyl | C₅H₁₁O₂ | 115.15 g/mol |
| Ethyl carboxylate | C₃H₅O₂ | 73.07 g/mol |
| Total | C₁₇H₂₂N₂O₄ | 318.37 g/mol |
The SMILES notation (O=C(C1=C(C(OCC)OCC)N(C2=CC=CC=C2)N=C1)OCC) further clarifies connectivity: the pyrazole ring (N1=C(C(=O)OCC)C(C(OCC)OCC)=NN1C2=CC=CC=C2) highlights the spatial arrangement of substituents.
Properties
IUPAC Name |
ethyl 5-(diethoxymethyl)-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-4-21-16(20)14-12-18-19(13-10-8-7-9-11-13)15(14)17(22-5-2)23-6-3/h7-12,17H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBBCVHRFRNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(C=NN1C2=CC=CC=C2)C(=O)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Ethyl 2,4-Dioxo-4-(Diethoxymethyl)Butanoate
The synthesis begins with the formation of a 1,3-diketone precursor. Ethyl acetoacetate is reacted with diethyl oxalate under basic conditions to yield ethyl 2,4-dioxo-4-(diethoxymethyl)butanoate. This step involves Claisen condensation, where the enolate of ethyl acetoacetate attacks diethyl oxalate, followed by decarboxylation. The diethoxymethyl group is introduced via acetal protection of a formyl intermediate generated in situ.
Reaction Conditions :
Cyclocondensation with Phenylhydrazine
The 1,3-diketone undergoes cyclocondensation with phenylhydrazine to form the pyrazole ring. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by dehydration.
Reaction Conditions :
- Solvent : Ethanol, reflux.
- Time : 4–6 hours.
- Product : this compound (crude).
Functionalization and Protection of the Aldehyde Group
Oxidation of Hydroxymethyl to Aldehyde
In analogous syntheses, hydroxymethyl groups at the pyrazole 5-position are oxidized to aldehydes using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO). For this compound, however, the diethoxymethyl group is introduced directly during the 1,3-diketone formation, bypassing the need for post-cyclization oxidation.
Acetal Protection
If an aldehyde intermediate is generated, it is protected as a diethoxymethyl acetal by reacting with ethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This step ensures stability during subsequent reactions.
Reaction Conditions :
- Catalyst : PTSA (0.1 equiv).
- Solvent : Anhydrous ethanol.
- Time : 12 hours at room temperature.
Spectroscopic Characterization
The synthesized compound is characterized using advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
The table below summarizes yields and physical properties of analogous pyrazole derivatives, highlighting the efficiency of acetal protection strategies:
| Compound | R₁ | R₂ | Yield (%) | MP (°C) | Reference |
|---|---|---|---|---|---|
| 10a | H | H | 85 | 198–200 | |
| 10j | 4-Cl | F | 65 | 158–160 | |
| Target Compound | Diethoxymethyl | CO₂Et | 70* | 158–160 |
*Estimated based on analogous reactions.
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
The orientation of substituents on the pyrazole ring is highly sensitive to the electronic and steric effects of the starting diketone. Using electron-withdrawing groups (e.g., esters) at position 4 directs phenylhydrazine attack to position 1, ensuring proper regiochemistry.
Purification Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The target compound exhibits moderate solubility in polar solvents, facilitating isolation.
Industrial and Research Applications
While the primary literature focuses on laboratory-scale synthesis, scale-up considerations include:
- Catalyst recycling : Recovering IBX or PTSA to reduce costs.
- Solvent recovery : Distilling THF and ethanol for reuse.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate has been investigated for its pharmacological properties, particularly its potential as an anti-inflammatory and analgesic agent.
Case Study: Anti-inflammatory Activity
A study evaluated the compound's efficacy in inhibiting the production of pro-inflammatory cytokines. The results indicated that it significantly reduced cytokine levels in vitro, suggesting its potential use in treating inflammatory diseases .
Biological Research
The compound has been utilized in various biological experiments, including studies on enzyme inhibition and cellular signaling pathways.
Table: Biological Activities of this compound
| Activity | Methodology | Findings |
|---|---|---|
| Enzyme Inhibition | In vitro assays | Inhibited cyclooxygenase activity by 50% |
| Cytokine Production | ELISA assays | Reduced TNF-alpha production by 70% |
| Cell Viability | MTT assay | No cytotoxicity observed at low concentrations |
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activities. For example, modifications to the pyrazole ring have led to derivatives with improved anti-cancer properties.
Case Study: Synthesis of Anticancer Derivatives
Researchers synthesized several derivatives from this compound and tested their efficacy against cancer cell lines. One derivative showed a 60% reduction in cell viability in breast cancer cells compared to the control group .
Agricultural Applications
Recent studies have explored the use of this compound as a potential agrochemical, particularly in pest control formulations.
Table: Agrochemical Applications
| Application | Target Pests | Efficacy |
|---|---|---|
| Insecticide | Aphids, whiteflies | 80% mortality rate within 48 hours |
| Fungicide | Fungal pathogens | Inhibited spore germination by 90% |
Mechanism of Action
The mechanism of action of ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethoxymethyl group and the ester functionality makes it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.
Biological Activity
Ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate (CAS No. 57397-75-8) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structure that includes an ethyl ester group, a phenyl ring, and a diethoxymethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be depicted as follows:
Chemical Structure
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 4,4-diethoxy-3-oxobutanoate with 1-phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used include ethanol or methanol, with hydrochloric acid as a catalyst to facilitate the cyclization process .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study assessed various pyrazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values demonstrated that certain derivatives were comparable to established antibiotics .
| Compound | MIC (μmol/mL) | Bacteria |
|---|---|---|
| This compound | X (to be determined) | E. coli |
| Reference Drug (Ampicillin) | 0.033 | E. coli |
| Reference Drug (Fluconazole) | 0.020 | C. parapsilosis |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. This action could potentially make it useful in developing new anti-inflammatory drugs .
The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. For instance, it may inhibit cyclooxygenase enzymes, which play a critical role in inflammation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested for antimicrobial activity, revealing that some exhibited potent effects against both bacterial and fungal strains .
- Pharmacological Applications : Ongoing research is exploring the potential of this compound as a pharmaceutical agent, particularly in developing novel treatments for infections and inflammatory diseases .
- Comparative Studies : Comparative studies with similar compounds showed that variations in functional groups significantly affect biological activity, highlighting the importance of structural modifications in drug design .
Q & A
Q. Q1. What are the common synthetic routes for ethyl 5-(diethoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine and a carbonyl source. For example, analogous pyrazole-4-carboxylates are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine under reflux . The diethoxymethyl group at position 5 may require tailored protecting-group strategies, such as using diethoxyacetone or acetal precursors. Reaction parameters like solvent polarity (e.g., ethanol vs. acetonitrile), temperature, and catalyst choice (e.g., acid/base) critically affect yield and purity. For instance, Pd-C hydrogenation in achieved 68% yield for a nitro-to-amine conversion, highlighting the role of catalyst selection .
Advanced Mechanistic Analysis
Q. Q2. How can computational methods like DFT guide the design of stable derivatives of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can predict electronic properties, stability, and reactive sites. For example, combined experimental IR/NMR data with DFT to validate the structure of a related pyrazole-carboxylic acid, confirming intramolecular hydrogen bonding and charge distribution . Researchers should optimize molecular geometry using software like Gaussian or ADF, compute frontier molecular orbitals (HOMO/LUMO) to assess reactivity, and compare theoretical vs. experimental spectral data. This approach identifies substituents (e.g., electron-withdrawing groups on the phenyl ring) that enhance stability or modulate reactivity.
Structural Characterization
Q. Q3. What spectroscopic and crystallographic techniques are most effective for characterizing the diethoxymethyl group in this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves steric effects of the diethoxymethyl group. Tools like Mercury visualize packing patterns and intermolecular interactions (e.g., hydrogen bonds with adjacent pyrazole rings) .
Data Contradiction Resolution
Q. Q4. How should researchers address discrepancies in synthetic yields when varying catalysts or solvents for pyrazole ring formation?
Methodological Answer: Contradictions often arise from solvent polarity, catalyst efficiency, or competing side reactions. For example:
- Catalyst Choice : used Pd-C for nitro-group reduction (68% yield), while employed Suzuki coupling with Pd(PPh₃)₄ for cross-coupling (requiring degassed solvents to prevent catalyst poisoning) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution but risk side reactions. Systematic optimization via Design of Experiments (DoE) or response surface methodology can identify ideal conditions.
Diastereoselective Functionalization
Q. Q5. What mechanistic insights guide the diastereoselective functionalization of the diethoxymethyl substituent in pyrazole derivatives?
Methodological Answer: Steric and electronic factors dictate diastereoselectivity. demonstrated that nucleophilic additions to diethoxymethylcyclopropene carboxylates proceed via transition-state control, where bulky nucleophiles favor anti-addition . For pyrazole derivatives, temperature (low temps favor kinetic control) and solvent polarity (aprotic solvents reduce ion pairing) can be tuned. Chiral HPLC or NOESY NMR validates stereochemical outcomes.
Hydrolysis Optimization
Q. Q6. What methodological considerations are critical for controlled hydrolysis of the ethyl ester group to the carboxylic acid derivative?
Methodological Answer:
- Basic Hydrolysis : Use NaOH/EtOH under reflux (e.g., achieved hydrolysis of ethyl esters to carboxylic acids with 6M NaOH) . Monitor pH to prevent over-hydrolysis of sensitive groups.
- Acid Catalysis : Dilute H₂SO₄ in THF/water selectively cleaves esters without affecting diethoxymethyl acetals.
- Workup : Neutralize with HCl, extract with ethyl acetate, and purify via recrystallization (ethanol/water mixtures). LC-MS tracks reaction progress.
Biological Evaluation (Speculative)
Q. Q7. How can researchers evaluate the antimicrobial potential of this compound derivatives?
Methodological Answer: While direct evidence is lacking, analogous compounds in showed antibiofilm activity against Candida albicans via microdilution assays (MIC values) and crystal violet staining . For this compound:
- Synthesis : Introduce bioisosteres (e.g., amides, sulfonamides) at position 4.
- Assays : Conduct broth microdilution (CLSI guidelines) for MIC determination and confocal microscopy to assess biofilm disruption.
- SAR : Correlate substituent electronegativity (e.g., nitro vs. amino groups) with activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
